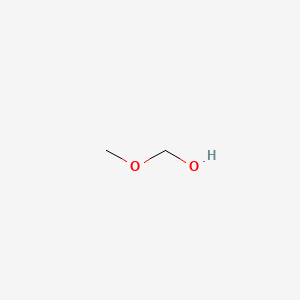

Methoxymethanol

Cat. No. B1221974

Key on ui cas rn:

4461-52-3

M. Wt: 62.07 g/mol

InChI Key: VHWYCFISAQVCCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09040748B2

Procedure details

NMR Method for hydrocarboxylation product sample analysis. DCl/D2O/propionic acid stock solution preparation: D2O (99.99%, CIL) (74.606 g), 35% DCl in D2O (CIL) (47.755 g) and propionic acid (JT Baker) (2.198 g) were thoroughly mixed in a bottle to give 0.01765 g of propionic acid per g of stock solution. Hydrocarboxylation product sample preparation for 1H NMR analysis: About 50 mg of hydrocarboxylation sample was transferred to a 2 dram screw top vial with a phenolic cap with a polypropylene liner and the exact mass of the sample was recorded. Then 0.8288 g of stock solution was added and the mixture was heated in a heat block for 1 hour at 60° C. The vial was allowed to cool to room temperature and then the solution was transferred to an NMR tube. 1H NMR analysis: 1H NMR was recorded using 30 seconds pulse delay, 90 degree pulse angle, 16 scans and D2O lock solvent. The spectrum was referenced to the CH3 triplet of propionic acid (1.15 ppm). The meq/g concentrations of the following components were obtained from peak integrations (A1 δ 8.36 ppm, F0 δ 4.99, 4.94 ppm, MeOCH2OH δ 4.83 ppm, MGH δ 3.52 ppm, MG δ 3.84 ppm, MGM δ 3.85 ppm, G1 δ 4.35 ppm, MeOH δ 3.47 ppm, MeOPr (methyl propionate) δ 3.76 ppm, HOPr (ISTD) δ 2.50 ppm).

Name

polypropylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[CH3:6][OH:7]>OCCC>[CH3:6][O:4][CH2:1][OH:5].[CH3:6][O:7][CH2:1][CH2:2][CH3:3]

|

Inputs

Step One

Step Two

|

Name

|

polypropylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)[*:2])[*:1]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrocarboxylation product sample preparation for 1H NMR analysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then 0.8288 g of stock solution was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was transferred to an NMR tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pulse delay, 90 degree pulse angle, 16 scans and D2O

|

Outcomes

Product

Details

Reaction Time |

30 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09040748B2

Procedure details

NMR Method for hydrocarboxylation product sample analysis. DCl/D2O/propionic acid stock solution preparation: D2O (99.99%, CIL) (74.606 g), 35% DCl in D2O (CIL) (47.755 g) and propionic acid (JT Baker) (2.198 g) were thoroughly mixed in a bottle to give 0.01765 g of propionic acid per g of stock solution. Hydrocarboxylation product sample preparation for 1H NMR analysis: About 50 mg of hydrocarboxylation sample was transferred to a 2 dram screw top vial with a phenolic cap with a polypropylene liner and the exact mass of the sample was recorded. Then 0.8288 g of stock solution was added and the mixture was heated in a heat block for 1 hour at 60° C. The vial was allowed to cool to room temperature and then the solution was transferred to an NMR tube. 1H NMR analysis: 1H NMR was recorded using 30 seconds pulse delay, 90 degree pulse angle, 16 scans and D2O lock solvent. The spectrum was referenced to the CH3 triplet of propionic acid (1.15 ppm). The meq/g concentrations of the following components were obtained from peak integrations (A1 δ 8.36 ppm, F0 δ 4.99, 4.94 ppm, MeOCH2OH δ 4.83 ppm, MGH δ 3.52 ppm, MG δ 3.84 ppm, MGM δ 3.85 ppm, G1 δ 4.35 ppm, MeOH δ 3.47 ppm, MeOPr (methyl propionate) δ 3.76 ppm, HOPr (ISTD) δ 2.50 ppm).

Name

polypropylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[CH3:6][OH:7]>OCCC>[CH3:6][O:4][CH2:1][OH:5].[CH3:6][O:7][CH2:1][CH2:2][CH3:3]

|

Inputs

Step One

Step Two

|

Name

|

polypropylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)[*:2])[*:1]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrocarboxylation product sample preparation for 1H NMR analysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then 0.8288 g of stock solution was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was transferred to an NMR tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pulse delay, 90 degree pulse angle, 16 scans and D2O

|

Outcomes

Product

Details

Reaction Time |

30 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |